molecular formula C17H13ClN2OS B4504468 5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide

Cat. No.: B4504468
M. Wt: 328.8 g/mol
InChI Key: CMILJDIPJSOOPL-UHFFFAOYSA-N
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Description

5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C17H13ClN2OS and its molecular weight is 328.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.0437119 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Activity One study detailed the synthesis of new thiophene derivatives, including thiophene-2-carboxamide compounds, which were evaluated for their anticancer activity. These compounds exhibited inhibitory activity against several cell lines, highlighting their potential as leads for anticancer drug development Atta & Abdel‐Latif, 2021.

Organic Semiconductors Research into naphthodithiophene diimides, which share structural similarities with 5-(2-chlorophenyl)-N-(2-pyridinylmethyl)-2-thiophenecarboxamide, has led to the development of superior n-channel organic semiconductors. These materials show promise for use in organic thin-film transistors, with improved electron mobility attributed to molecular modifications Nakano et al., 2015.

Antimicrobial and Antipathogenic Activities Thiourea derivatives, including those with chlorophenyl groups, have been synthesized and shown to exhibit significant anti-pathogenic activity, particularly against bacterial strains capable of forming biofilms. This suggests potential applications in the development of new antimicrobial agents with biofilm-disrupting capabilities Limban, Marutescu, & Chifiriuc, 2011.

Antidepressant and Nootropic Agents Compounds derived from thiophene-3-carboxamide have been explored for their CNS activity, demonstrating potential as antidepressant and nootropic agents. This highlights the versatility of thiophene derivatives in the development of new treatments for neurological conditions Thomas et al., 2016.

Dyeing Polyester Fibers and Biological Activities Novel heterocyclic aryl monoazo organic compounds, including those derived from thiophene carboxamide, have been synthesized for dyeing polyester fibers. These compounds also exhibited antioxidant, antitumor, and antimicrobial activities, underscoring their potential for creating biologically active fabrics Khalifa et al., 2015.

Properties

IUPAC Name

5-(2-chlorophenyl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c18-14-7-2-1-6-13(14)15-8-9-16(22-15)17(21)20-11-12-5-3-4-10-19-12/h1-10H,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMILJDIPJSOOPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(S2)C(=O)NCC3=CC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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